molecular formula C20H22N4O4 B10912370 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(2-oxopyrrolidin-1-yl)phenyl]amino}acetohydrazide (non-preferred name)

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(2-oxopyrrolidin-1-yl)phenyl]amino}acetohydrazide (non-preferred name)

Cat. No.: B10912370
M. Wt: 382.4 g/mol
InChI Key: VTZZKVOTBFUFMI-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, methoxy groups, and hydrazide functionalities, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-oxo-1-pyrrolidinecarboxylic acid hydrazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified through recrystallization or chromatographic techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-3-METHOXYBENZALDEHYDE: Shares the methoxy and hydroxy functionalities but lacks the hydrazide and pyrrolidinyl groups.

    2-OXO-1-PYRROLIDINECARBOXYLIC ACID HYDRAZIDE: Contains the hydrazide and pyrrolidinyl groups but lacks the aromatic aldehyde moiety.

Uniqueness

N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[3-(2-OXO-1-PYRROLIDINYL)ANILINO]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[3-(2-oxopyrrolidin-1-yl)anilino]acetamide

InChI

InChI=1S/C20H22N4O4/c1-28-18-10-14(7-8-17(18)25)12-22-23-19(26)13-21-15-4-2-5-16(11-15)24-9-3-6-20(24)27/h2,4-5,7-8,10-12,21,25H,3,6,9,13H2,1H3,(H,23,26)/b22-12+

InChI Key

VTZZKVOTBFUFMI-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)N3CCCC3=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC(=CC=C2)N3CCCC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.